molecular formula C14H19N3O2 B4653396 N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No. B4653396
M. Wt: 261.32 g/mol
InChI Key: LKLKQYLHRRDFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea, also known as MEIU, is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. MEIU is a synthetic compound that belongs to the family of ureas, which are widely used in medicinal chemistry as pharmacological agents.

Mechanism of Action

The mechanism of action of N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea may also induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymes that promote cell death.
Biochemical and Physiological Effects:
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has been shown to have several biochemical and physiological effects. Studies have shown that N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the process of forming new blood vessels that are essential for tumor growth and metastasis. N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, one limitation of N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea. One direction is to further investigate its anti-cancer activity and mechanism of action. Studies could also focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could focus on developing new derivatives of N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea with improved solubility and potency. Finally, studies could investigate the potential use of N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea in other areas of research, such as neurobiology or immunology.
Conclusion:
In conclusion, N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic compound with significant potential for use in scientific research. Its anti-cancer activity and mechanism of action make it a promising candidate for further investigation in the field of cancer research. N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has several advantages for lab experiments, but also has limitations that should be taken into consideration. Future research on N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea could lead to the development of new anti-cancer agents and contribute to a better understanding of the underlying mechanisms of cancer.

Scientific Research Applications

N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has been studied for its potential use in various research applications. One of the most promising applications of N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is in the field of cancer research. Studies have shown that N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.

properties

IUPAC Name

1-ethyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-3-15-14(18)16-7-6-10-9-17-13-8-11(19-2)4-5-12(10)13/h4-5,8-9,17H,3,6-7H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLKQYLHRRDFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC1=CNC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-ethyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.